molecular formula C7H11ClN2 B2550011 5-Chloro-3-methyl-1-propan-2-ylpyrazole CAS No. 1480458-98-7

5-Chloro-3-methyl-1-propan-2-ylpyrazole

Cat. No.: B2550011
CAS No.: 1480458-98-7
M. Wt: 158.63
InChI Key: FZOVJJIFFYMXMN-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-propan-2-ylpyrazole is a useful research compound. Its molecular formula is C7H11ClN2 and its molecular weight is 158.63. The purity is usually 95%.
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Scientific Research Applications

Catalytic Synthesis and Antioxidant Potential 5-Chloro-3-methyl-1-propan-2-ylpyrazole derivatives have been explored for their catalytic synthesis and antioxidant properties. Prabakaran, Manivarman, and Bharanidharan (2021) synthesized a series of novel chalcone derivatives using this compound, demonstrating significant in vitro antioxidant activity. These compounds were synthesized using TiO2-ZnS catalysis in ethanol, showing potential as antioxidants with their activity confirmed through molecular docking and ADMET studies, suggesting a correlation with in vitro results (Prabakaran, Manivarman, & Bharanidharan, 2021).

Fungicidal Activity Chen, Li, and Han (2000) investigated the fungicidal activity of this compound derivatives against Rhizoctonia solani, a major rice sheath blight pathogen. The study revealed that specific thiadiazole derivatives exhibit higher fungicidal activity, highlighting the importance of structural modifications for enhancing biological activity (Chen, Li, & Han, 2000).

Photocatalytic Transformations Gvozdev, Shavrin, Baskir, Egorov, and Nefedov (2021) conducted a study on chloro(4-methylpent-3-en-1-ynyl)carbene, generated from this compound. Their research showed that photocatalytic transformations could lead to the formation of complex organic compounds, providing insights into the utility of such pyrazole derivatives in synthetic organic chemistry (Gvozdev et al., 2021).

Molecular Docking and Antimicrobial Agents Katariya, Vennapu, and Shah (2021) synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines incorporating this compound and evaluated them for their anticancer and antimicrobial properties. This study highlights the application of these derivatives as potential pharmacological agents, with molecular docking studies supporting their biological activity (Katariya, Vennapu, & Shah, 2021).

Anticorrosive Properties Ouali, Chetouani, Hammouti, Aouniti, Touzani, Kadiria, and Nlated (2013) explored the anticorrosive properties of pyrazole derivatives, including this compound, on C38 steel in hydrochloric acid. Their research demonstrated over 90% anticorrosion activity, showing the effectiveness of these compounds as corrosion inhibitors (Ouali et al., 2013).

Mechanism of Action

If the compound has biological activity, the mechanism of action would describe how it interacts with biological systems or processes .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or activity .

Properties

IUPAC Name

5-chloro-3-methyl-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-5(2)10-7(8)4-6(3)9-10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOVJJIFFYMXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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